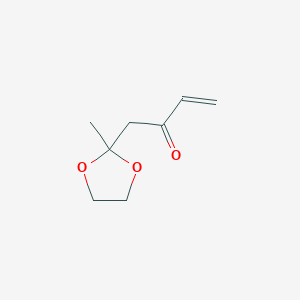
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. It is an organic compound with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of proteins.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one can have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. It has also been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for research purposes. It is also stable under normal laboratory conditions, which makes it easy to handle. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one. One direction is the development of new synthetic routes to improve the yield and purity of the product. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its ease of synthesis, stability, and potential therapeutic properties make it a promising compound for future research.
Synthesemethoden
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one involves the reaction of acrolein with ethylene glycol in the presence of a catalyst. The reaction yields the desired product with a yield of 60-70%. The purity of the product can be increased by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has been extensively studied for its potential use in various scientific applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
127600-04-8 |
|---|---|
Produktname |
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)6-8(2)10-4-5-11-8/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
VESIPBQZMBUGPX-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)CC(=O)C=C |
Kanonische SMILES |
CC1(OCCO1)CC(=O)C=C |
Synonyme |
3-Buten-2-one, 1-(2-methyl-1,3-dioxolan-2-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
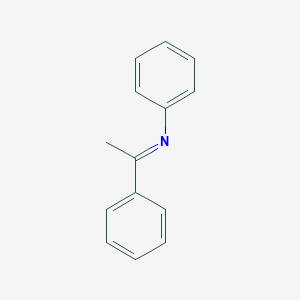
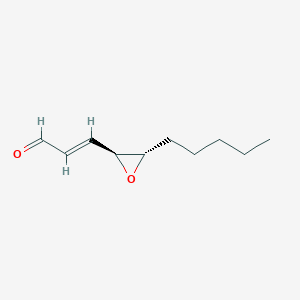
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
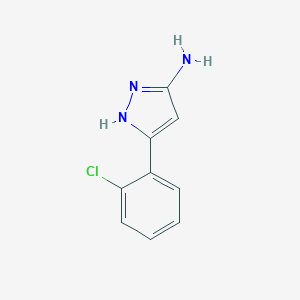
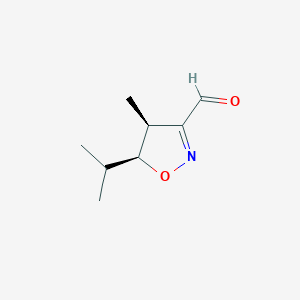
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
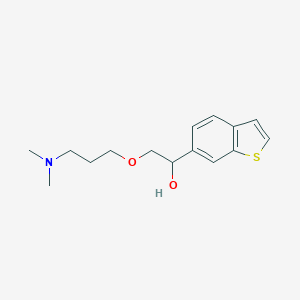
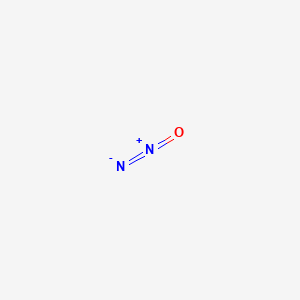
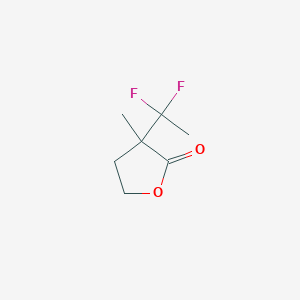
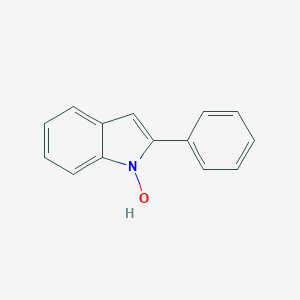
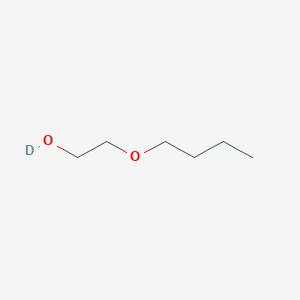
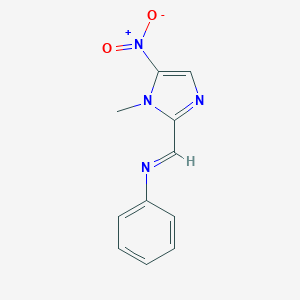
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)